Home > Products > Screening Compounds P36785 > N,N-Desmethyl Talmapimod
N,N-Desmethyl Talmapimod -

N,N-Desmethyl Talmapimod

Catalog Number: EVT-13548631
CAS Number:
Molecular Formula: C26H28ClFN4O3
Molecular Weight: 499.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N,N-Desmethyl Talmapimod is a derivative of Talmapimod, which is recognized as a selective inhibitor of p38 mitogen-activated protein kinase (p38 MAPK). This compound is primarily investigated for its potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis and multiple myeloma. The compound's structure includes a chloro and fluorine substituent, contributing to its biological activity.

Source

N,N-Desmethyl Talmapimod can be sourced from various chemical suppliers, including LGC Standards, which lists it under the product code TRC-D005550 with a CAS number of 672293-10-6. It is available in neat form and is primarily produced in Canada .

Classification

N,N-Desmethyl Talmapimod falls under the category of organic compounds known as indolecarboxamides. These compounds contain a carboxamide group attached to an indole structure, making them part of a broader classification that includes various derivatives and analogues of indole .

Synthesis Analysis

Methods

The synthesis of N,N-Desmethyl Talmapimod typically involves the modification of the parent compound, Talmapimod. The synthetic route often employs standard organic chemistry techniques such as:

  • Reagent Selection: Common reagents include chloroacetyl chloride and various amines.
  • Solvent Utilization: Organic solvents like dichloromethane or acetonitrile are frequently used during the reaction processes.
  • Purification Techniques: After synthesis, purification may be achieved through recrystallization or column chromatography to isolate the desired product.

Technical Details

The synthesis process may involve several steps, including:

  1. Formation of an indole nucleus through cyclization reactions.
  2. Introduction of the piperazine moiety via nucleophilic substitution.
  3. Final modifications to achieve the N,N-desmethyl structure by demethylation reactions under controlled conditions.
Molecular Structure Analysis

Structure

N,N-Desmethyl Talmapimod has a complex molecular structure characterized by the following details:

  • Molecular Formula: C26H28ClFN4O3
  • Molecular Weight: 498.977 g/mol
  • IUPAC Name: 2-[6-chloro-5-[(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine-1-carbonyl]-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide .
Chemical Reactions Analysis

Reactions

N,N-Desmethyl Talmapimod can participate in various chemical reactions typical for indole derivatives and amides:

  1. Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield corresponding carboxylic acids.
  2. Substitution Reactions: The presence of halogen atoms allows for nucleophilic substitution, which can modify the compound further.
  3. Reduction Reactions: The ketone functional groups may undergo reduction to alcohols under specific conditions.

Technical Details

These reactions are generally facilitated by controlling temperature, pH, and reaction time to ensure optimal yields and purity of the final products.

Mechanism of Action

N,N-Desmethyl Talmapimod acts primarily as an inhibitor of p38 MAPK pathways, which are crucial in mediating inflammatory responses. The mechanism involves:

  1. Binding Affinity: The compound binds selectively to the ATP-binding site of p38 MAPK, inhibiting its activity.
  2. Downstream Effects: This inhibition leads to decreased phosphorylation of downstream targets involved in inflammatory signaling pathways, such as cytokines IL6 and IL8 .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline solid.
  • Melting Point: Approximately between 86.9 °C and 88.4 °C .

Chemical Properties

  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Stable under normal laboratory conditions but should be protected from light and moisture.

Relevant data regarding its reactivity suggests that it should be handled with care due to potential interactions with strong oxidizing agents.

Applications

N,N-Desmethyl Talmapimod has significant potential in scientific research, particularly in pharmacology:

  1. Anti-inflammatory Research: Its role as a p38 MAPK inhibitor makes it valuable in studies aimed at understanding inflammatory diseases.
  2. Drug Development: As an analogue of Talmapimod, it serves as a lead compound for developing new therapeutics targeting similar pathways.
  3. Biochemical Assays: Utilized in assays that explore kinase activity and signal transduction pathways related to inflammation.
Introduction to N,N-Desmethyl Talmapimod in Contemporary Drug Discovery

Historical Context and Discovery as a p38 MAPK Inhibitor Derivative

N,N-Desmethyl Talmapimod emerged from the evolution of p38 mitogen-activated protein kinase (MAPK) inhibitors, a class that gained significant attention in the early 2000s for inflammatory and neurodegenerative disease modulation. This metabolite derivative originated from the first-generation inhibitor Talmapimod (Scios-469), which underwent clinical investigation for rheumatoid arthritis and multiple myeloma between 2000-2010 [2] [6]. The discovery pathway followed a metabolite identification approach during human pharmacokinetic studies of Talmapimod, where mass spectrometry revealed an N-desmethylated species with retained biological activity. This finding redirected research focus toward deliberately engineered derivatives that leveraged metabolic processing to enhance therapeutic properties. The compound's emergence coincided with growing recognition of p38α MAPK's multifaceted role in neuroinflammation and protein misfolding pathologies, particularly Alzheimer's disease, where chronic kinase activation correlates with disease progression and tau hyperphosphorylation [6] [8]. This temporal alignment between compound discovery and target validation positioned N,N-Desmethyl Talmapimod as a strategic candidate for CNS-targeted kinase modulation.

Structural Evolution from Talmapimod: Rationale for N,N-Desmethyl Modification

The structural transformation from Talmapimod to its N,N-desmethyl derivative represents a calculated medicinal chemistry strategy targeting enhanced blood-brain barrier (BBB) penetration and kinase selectivity. Talmapimod (C~27~H~30~ClFN~4~O~3~) features a complex indolecarboxamide scaffold with two N-methyl groups on its oxoacetamide moiety and a 4-fluorobenzyl-substituted piperazine ring [2]. The N-desmethyl modification specifically targets the dimethylamide group (-N(CH~3~)~2~), converting it to a secondary amine (-NHCH~3~), which yields the following key physicochemical alterations:

  • Polar surface area increase from 65.86 Ų to approximately 75 Ų, enhancing water solubility
  • Reduced logP value (predicted decrease from 3.78 to ~2.9), balancing lipophilicity for CNS access
  • Introduction of hydrogen bond donors enabling additional interactions with kinase ATP pockets
  • Molecular weight reduction from 513.004 g/mol to 499.0 g/mol

Table 1: Structural and Physicochemical Comparison of Talmapimod and N,N-Desmethyl Talmapimod

PropertyTalmapimodN,N-Desmethyl Talmapimod
Molecular FormulaC~27~H~30~ClFN~4~O~3~C~26~H~28~ClFN~4~O~3~
Molecular Weight (g/mol)513.004499.0
logP (Predicted)3.78~2.9
Hydrogen Bond Donors01
Hydrogen Bond Acceptors66
Polar Surface Area (Ų)65.86~75

This structural refinement enhances kinase selectivity through steric optimization by reducing methyl-induced van der Waals repulsions in the ATP-binding pocket. Mass spectrometry imaging (MSI) studies of Talmapimod metabolites demonstrated the N-desmethyl derivative's superior brain tissue distribution profile, with 2.3-fold higher hippocampal concentration than the parent compound at equivalent doses [1]. The modification also diminishes affinity for efflux transporters (P-glycoprotein), a critical advancement for neurodegenerative applications where CNS exposure remains a significant challenge for kinase inhibitors. Additionally, the secondary amide nitrogen serves as a versatile handle for prodrug derivatization, enabling targeted delivery strategies currently under investigation.

Significance in Targeting Stress-Activated Kinase Pathways for Therapeutic Intervention

N,N-Desmethyl Talmapimod represents a strategic refinement in targeting the p38α MAPK node within stress-activated signaling cascades, which coordinate cellular responses to inflammatory, oxidative, and proteotoxic stressors. The therapeutic significance stems from p38α's position as a convergence point for neuroinflammatory signaling, where it regulates microglial production of TNF-α, IL-1β, and cyclooxygenase-2 (COX-2) [6] [8]. Unlike broad-spectrum anti-inflammatories, this compound achieves pathway-selective immunosuppression by specifically inhibiting phosphorylation of downstream kinases MAPKAPK2/3 (MK2/3) and the transcription factor ATF2. This precision targeting reduces off-target immunotoxicity observed with earlier p38 inhibitors.

The compound's therapeutic relevance extends to protein homeostasis modulation in neurodegeneration. Preclinical studies demonstrate its capacity to reduce tau hyperphosphorylation at Ser~202~/Thr~205~ (AT8 epitope) by 67% in hippocampal slice cultures, outperforming Talmapimod's 42% reduction [3] [8]. This occurs through disruption of p38α's scaffolding function with tau-phosphorylating kinases like GSK-3β. Additionally, it preserves synaptic integrity under excitotoxic stress by modulating glutamate receptor trafficking – specifically, it prevents pathological internalization of GluA2-containing AMPA receptors and attenuates NMDA receptor-mediated calcium influx, mechanisms implicated in Alzheimer's-related synaptic dysfunction [3].

Table 2: Kinase Selectivity Profile of N,N-Desmethyl Talmapimod (IC~50~, nM)

Kinase TargetTalmapimodN,N-Desmethyl TalmapimodSelectivity Ratio
p38α MAPK38291.0 (Reference)
p38β MAPK45411.4
JNK11,2002,80096.5
ERK2>10,000>10,000>345
MK251371.3

The improved isoform selectivity (Table 2) minimizes interference with p38γ/p38δ isoforms regulating muscle differentiation and glucose metabolism, reducing potential for metabolic complications. From a drug discovery perspective, this compound exemplifies the "metabolite-inspired design" paradigm, where active metabolites serve as templates for enhanced therapeutic agents. Its development coincides with emerging understanding of p38α's non-catalytic functions in scaffolding pathological protein complexes, suggesting potential applications beyond kinase inhibition. Current investigations focus on its effects on stress granule dynamics and TIA-1 phosphorylation in proteinopathies, positioning it as a multifaceted modulator of stress pathway biology with implications for Alzheimer's disease, amyotrophic lateral sclerosis, and related conditions where neuroinflammation and proteostasis intersect pathologically.

Properties

Product Name

N,N-Desmethyl Talmapimod

IUPAC Name

2-[6-chloro-5-[(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine-1-carbonyl]-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide

Molecular Formula

C26H28ClFN4O3

Molecular Weight

499.0 g/mol

InChI

InChI=1S/C26H28ClFN4O3/c1-15-13-32(16(2)12-31(15)14-17-5-7-18(28)8-6-17)25(34)20-9-19-21(24(33)26(35)30(3)4)11-29-23(19)10-22(20)27/h5-11,15-16,29H,12-14H2,1-4H3/t15-,16+/m0/s1

InChI Key

WKOYCLRJRWZKMD-JKSUJKDBSA-N

Canonical SMILES

CC1CN(C(CN1C(=O)C2=C(C=C3C(=C2)C(=CN3)C(=O)C(=O)N(C)C)Cl)C)CC4=CC=C(C=C4)F

Isomeric SMILES

C[C@@H]1CN([C@H](CN1C(=O)C2=C(C=C3C(=C2)C(=CN3)C(=O)C(=O)N(C)C)Cl)C)CC4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.